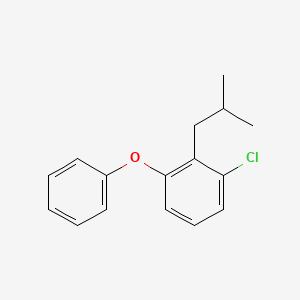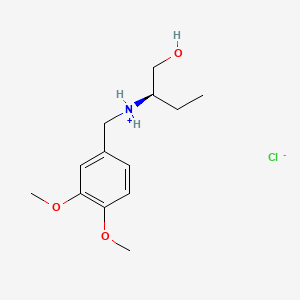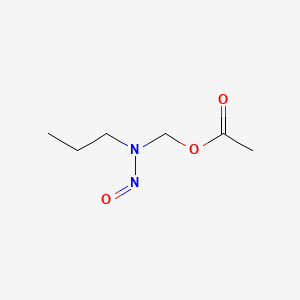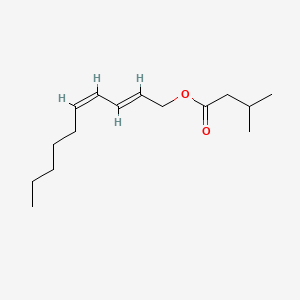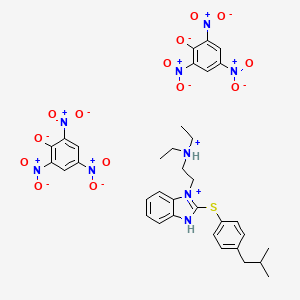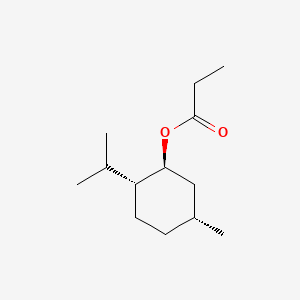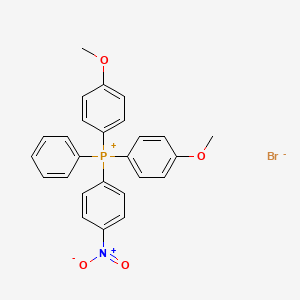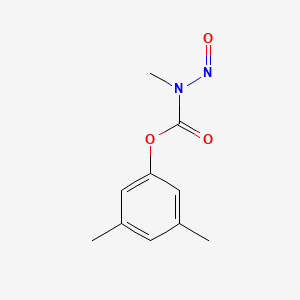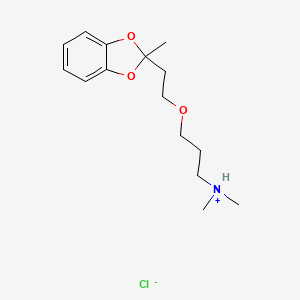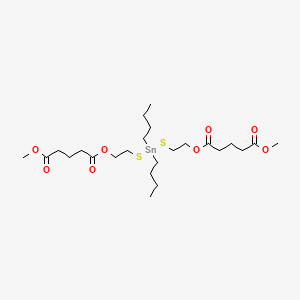
Titanium, tris(10-(3-hexyloxiranyl)-9-decenoato-kappaO)(2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is a complex organometallic compound with the molecular formula C57H100O10Ti. It is known for its unique structure, which includes a titanium center coordinated to three 10-(3-hexyloxiranyl)dec-9-eno-1-ato ligands and one propan-2-olato ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium typically involves the reaction of titanium isopropoxide with 10-(3-hexyloxiranyl)dec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can alter the oxidation state of titanium, affecting the overall stability and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce new titanium complexes with different ligands.
Applications De Recherche Scientifique
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as epoxidation and polymerization reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Mécanisme D'action
The mechanism by which Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can facilitate the activation of substrates through coordination and electron transfer processes. The specific molecular targets and pathways involved depend on the nature of the substrates and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium compound with different reactivity and applications.
Titanium dioxide: A widely used titanium compound in catalysis and materials science.
Uniqueness
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is unique due to its complex structure and the presence of both epoxide and alkene functionalities in the ligands.
Propriétés
Numéro CAS |
68443-39-0 |
|---|---|
Formule moléculaire |
C57H104O10Ti |
Poids moléculaire |
997.3 g/mol |
Nom IUPAC |
(E)-10-(3-hexyloxiran-2-yl)dec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H32O3.C3H8O.Ti/c3*1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20;1-3(2)4;/h3*11,14,16-17H,2-10,12-13,15H2,1H3,(H,19,20);3-4H,1-2H3;/b3*14-11+;; |
Clé InChI |
BSUXKBHSHXDCRU-RWBKAWJDSA-N |
SMILES isomérique |
CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
SMILES canonique |
CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


